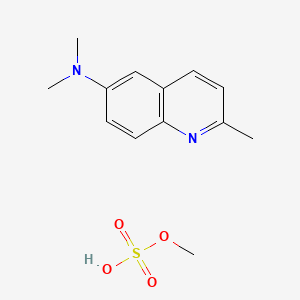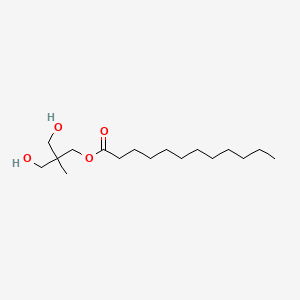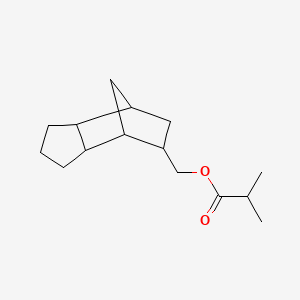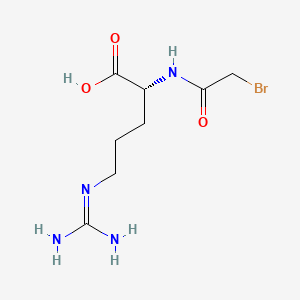
2-Propenoic acid, telomer with ethenylbenzene and 3-mercaptopropanoic acid, ammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, telomer with ethenylbenzene and 3-mercaptopropanoic acid, ammonium salt is a synthetic polymer that combines the properties of 2-propenoic acid, ethenylbenzene, and 3-mercaptopropanoic acid. This compound is known for its unique chemical structure and properties, making it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-propenoic acid, telomer with ethenylbenzene and 3-mercaptopropanoic acid, ammonium salt typically involves the polymerization of 2-propenoic acid with ethenylbenzene and 3-mercaptopropanoic acid. The reaction is initiated using hydrogen peroxide and disodium peroxodisulfate . The process involves the following steps:
Initiation: Hydrogen peroxide and disodium peroxodisulfate are used to initiate the polymerization reaction.
Polymerization: The monomers (2-propenoic acid, ethenylbenzene, and 3-mercaptopropanoic acid) undergo polymerization to form the telomer.
Neutralization: The resulting polymer is neutralized with ammonium hydroxide to form the ammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, telomer with ethenylbenzene and 3-mercaptopropanoic acid, ammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent under mild conditions.
Reduction: Sodium borohydride is used as a reducing agent in aqueous or alcoholic solutions.
Substitution: Substitution reactions are typically carried out in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
2-Propenoic acid, telomer with ethenylbenzene and 3-mercaptopropanoic acid, ammonium salt has a wide range of scientific research applications, including:
Chemistry: Used as a polymer precursor in the synthesis of various materials.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems and as a component in medical devices.
Mécanisme D'action
The mechanism of action of 2-propenoic acid, telomer with ethenylbenzene and 3-mercaptopropanoic acid, ammonium salt involves its interaction with various molecular targets. The compound’s unique structure allows it to form strong bonds with other molecules, enhancing its adhesive and cohesive properties. The pathways involved include:
Polymerization: The compound undergoes polymerization to form long chains, which contribute to its mechanical strength.
Cross-linking: Cross-linking with other polymers enhances its stability and durability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propenoic acid, telomer with ethenylbenzene and 3-mercaptopropanoic acid, sodium salt: Similar in structure but differs in the counterion.
Hydrophobically Modified Acrylate/Styrene Copolymer: Contains similar monomers but has different properties due to hydrophobic modifications.
Uniqueness
2-Propenoic acid, telomer with ethenylbenzene and 3-mercaptopropanoic acid, ammonium salt is unique due to its specific combination of monomers and the presence of the ammonium counterion. This gives it distinct properties, such as enhanced solubility and biocompatibility, making it suitable for specialized applications in medicine and industry.
Propriétés
Numéro CAS |
152187-52-5 |
|---|---|
Formule moléculaire |
C14H21NO4S |
Poids moléculaire |
299.39 g/mol |
Nom IUPAC |
azanium;prop-2-enoic acid;styrene;3-sulfanylpropanoate |
InChI |
InChI=1S/C8H8.C3H6O2S.C3H4O2.H3N/c1-2-8-6-4-3-5-7-8;4-3(5)1-2-6;1-2-3(4)5;/h2-7H,1H2;6H,1-2H2,(H,4,5);2H,1H2,(H,4,5);1H3 |
Clé InChI |
OHDIMRSFYMXPHX-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=CC=C1.C=CC(=O)O.C(CS)C(=O)[O-].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


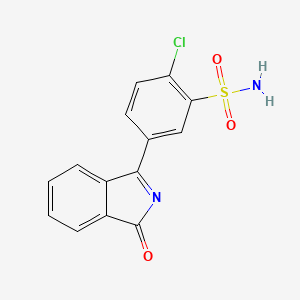
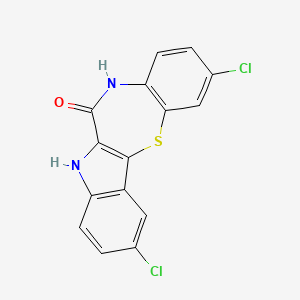

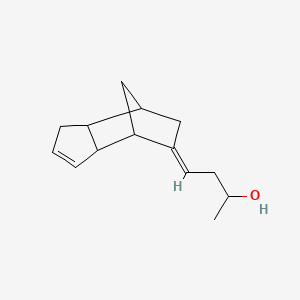
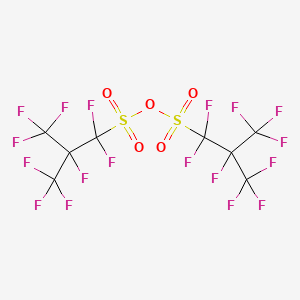

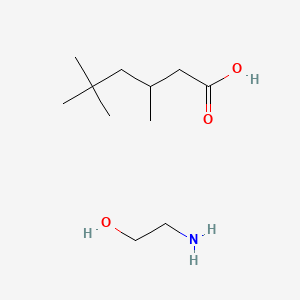
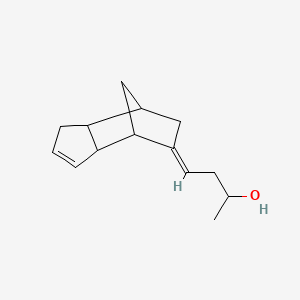
![5,17-dichloro-8-methoxy-1,2,10,12,14-pentazapentacyclo[11.7.0.03,11.04,9.015,20]icosa-2,4,6,8,11,13,15(20),16,18-nonaene](/img/structure/B12673802.png)
![Diethyl[2-(methacryloyloxy)ethyl]tetradecylammonium bromide](/img/structure/B12673811.png)
